![molecular formula C7H7F3N2O B6279686 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine CAS No. 853784-19-7](/img/no-structure.png)

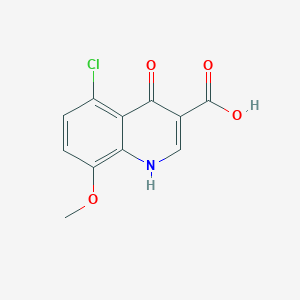

3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine” is a type of trifluoromethylpyridine (TFMP) derivative . TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . The IUPAC Standard InChI for this compound isInChI=1S/C6H4F3N/c7-6(8,9)5-2-1-3-10-4-5/h1-4H . Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure . The molecular weight of this compound is 147.0979 .Applications De Recherche Scientifique

3-TFM-OP has been studied for its potential as a synthetic intermediate in organic synthesis and for its potential as a biochemical and physiological agent. In particular, 3-TFM-OP has been studied for its potential to inhibit the activity of enzymes involved in the biosynthesis of certain hormones, such as estradiol, progesterone, and testosterone. Additionally, 3-TFM-OP has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as rifampicin and carbamazepine. Finally, 3-TFM-OP has been studied for its potential to act as an agent for drug design, as it has been found to bind to certain drug targets, such as the β-adrenergic receptor, and has been found to modulate the activity of certain enzymes, such as the enzyme responsible for the metabolism of serotonin.

Mécanisme D'action

Target of Action

The primary target of 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine is the tubulin protein, which plays a crucial role in cell division by forming microtubules. Microtubules are essential for maintaining cell shape, enabling intracellular transport, and segregating chromosomes during mitosis .

Mode of Action

This compound interacts with the colchicine binding site on tubulin, inhibiting tubulin polymerization. By binding to this site, it prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase. This disruption in microtubule dynamics triggers apoptosis through the mitochondrial pathway .

Biochemical Pathways

The inhibition of tubulin polymerization affects several downstream pathways:

- Apoptosis Induction : The disruption of microtubules activates the mitochondrial apoptotic pathway, characterized by the release of cytochrome c, activation of caspases, and ultimately, programmed cell death .

Result of Action

At the molecular level, the compound’s action results in the inhibition of microtubule formation, leading to cell cycle arrest and apoptosis. At the cellular level, this translates to reduced proliferation of cancer cells and induction of cell death, making it a potential anticancer agent .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-TFM-OP in laboratory experiments include its high stability, low toxicity, and low cost. Additionally, 3-TFM-OP has been found to be highly soluble in organic solvents, making it easy to use in a variety of laboratory experiments.

The limitations of using 3-TFM-OP in laboratory experiments include its low solubility in aqueous solutions and its potential to interact with other compounds. Additionally, 3-TFM-OP has been found to be relatively unstable in the presence of light and oxygen, making it difficult to store and use in certain laboratory experiments.

Orientations Futures

The potential future directions for 3-TFM-OP include further research into its mechanism of action, its potential as a synthetic intermediate in organic synthesis, its potential as a biochemical and physiological agent, and its potential as an agent for drug design. Additionally, further research into the potential biochemical and physiological effects of 3-TFM-OP, as well as its potential advantages and limitations for laboratory experiments, could provide valuable insights into the compound’s potential applications. Finally, further research into the potential toxicity and safety of 3-TFM-OP could provide important information for its potential use in pharmaceutical and clinical applications.

Méthodes De Synthèse

3-TFM-OP can be synthesized by a variety of methods, including the reaction of trifluoromethyl pyridine with 2-chloro-5-formylpyridine in the presence of an acid catalyst, the reaction of trifluoromethyl pyridine with 2-chloro-5-formylpyridine in the presence of a base catalyst, and the reaction of trifluoromethyl pyridine with 2-chloro-5-formylpyridine in the presence of an organometallic catalyst. Additionally, 3-TFM-OP can be synthesized by the reaction of trifluoromethyl pyridine with 2-chloro-5-formylpyridine in the presence of a Lewis acid catalyst, such as zinc chloride.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine involves the cyclization of a substituted pyridine with a nitrile oxide. The nitrile oxide is generated in situ from a hydroxylamine and a suitable oxidizing agent. The reaction is carried out under basic conditions to facilitate the cyclization reaction. The final product is obtained after purification and isolation.", "Starting Materials": [ "2-chloro-5-nitropyridine", "trifluoromethylamine", "hydroxylamine hydrochloride", "sodium hydroxide", "acetonitrile", "dimethylformamide", "potassium carbonate", "copper(I) iodide", "triethylamine" ], "Reaction": [ "Step 1: Reduction of 2-chloro-5-nitropyridine with trifluoromethylamine in the presence of copper(I) iodide and triethylamine to give 2-chloro-5-(trifluoromethyl)pyridine.", "Step 2: Conversion of 2-chloro-5-(trifluoromethyl)pyridine to the corresponding nitrile oxide using hydroxylamine hydrochloride and sodium hydroxide in acetonitrile.", "Step 3: Cyclization of the nitrile oxide with the pyridine ring in the presence of potassium carbonate in dimethylformamide to give 3-(trifluoromethyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine.", "Step 4: Purification and isolation of the final product by column chromatography." ] } | |

Numéro CAS |

853784-19-7 |

Formule moléculaire |

C7H7F3N2O |

Poids moléculaire |

192.1 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.